

# Technical Whitepaper: (R)- -Chloroisocaproic Acid

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## Compound of Interest

Compound Name: (R)-2-Chloro-4-methylpentanoic acid  
Cat. No.: B12096140

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## Nomenclature, Physicochemical Profiling, and Synthetic Utility

### Executive Summary

(R)-

-Chloroisocaproic acid (Systematic Name: (2R)-2-chloro-4-methylpentanoic acid) is a chiral aliphatic carboxylic acid derived from D-leucine. It serves as a pivotal "chiral pool" intermediate in drug discovery, specifically for the synthesis of depsipeptides (e.g., morpholine-2,5-diones) and peptidomimetics (e.g., renin or MMP inhibitors). Its utility lies in its ability to undergo nucleophilic substitution with stereochemical inversion, allowing access to specific (S)-configured derivatives that are difficult to synthesize directly.

### Nomenclature & Chemical Identity

Precise nomenclature is required to avoid stereochemical ambiguity, particularly when distinguishing between the "D/L" (Fisher) and "R/S" (Cahn-Ingold-Prelog) systems.

Category	Identifier / Name	Notes
Systematic Name (IUPAC)	(2R)-2-chloro-4-methylpentanoic acid	Preferred for regulatory documentation.
Common Synonyms	(R)- -chloroisocaproic acid D-2-chloroisocaproic acid D- -chlorocaproic acid	"D" correlates to the (R) configuration in this specific halogenated series (derived from D-Leu).
CAS Number (Racemate)	29671-29-2	Often used for bulk sourcing; enantiopure forms require specific synthesis or chiral resolution.
CAS Number ((S)-Isomer)	29617-66-1	The enantiomer (derived from L-Leu) is more commercially common; (R) is often custom-synthesized.
Molecular Formula	C H ClO	
Molecular Weight	150.60 g/mol	

## Stereochemical Correlation

The synthesis of

-chloro acids from

-amino acids via diazotization generally proceeds with retention of configuration due to neighboring group participation (double inversion).

- D-Leucine ((R)-configuration)

**(R)-2-chloro-4-methylpentanoic acid.**

- L-Leucine ((S)-configuration)

(S)-2-chloro-4-methylpentanoic acid.

## Physicochemical Properties

The following data points are critical for process optimization and analytical characterization.

Property	Value / Description	Technical Context
Physical State	Colorless to pale yellow liquid	Often solidifies at low temperatures; hygroscopic.
Boiling Point	~113–115 °C at 10 mmHg	High vacuum distillation is recommended for purification.
Density	~1.08 g/cm <sup>3</sup>	Denser than water; facilitates phase separation in aqueous workups.
Solubility	DCM, EtOAc, THF, MeOH	Highly soluble in organic solvents; limited solubility in cold water.
Optical Rotation	(c=1, MeOH)	Note: Literature values vary based on solvent and concentration; referencing the (S)-enantiomer ( ) suggests the (R) form is dextrorotatory (+).

## Synthetic Utility & Mechanisms

The value of (R)-

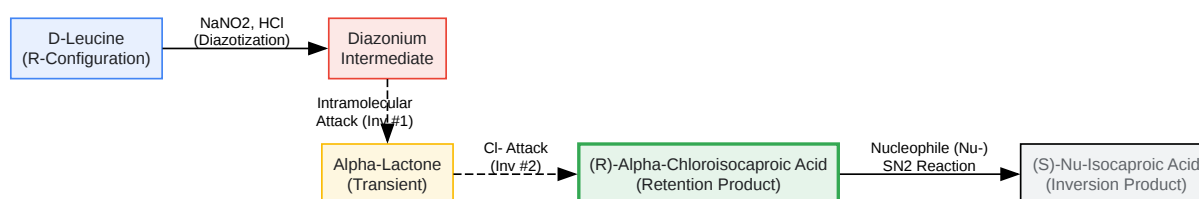
-chloroisocaproic acid lies in its reactivity profile. It acts as an electrophile at the

-carbon, susceptible to S

2 attack.

## Mechanistic Pathway: The "Double Inversion" vs. "Single Inversion"

- Formation (Retention): Diazotization of D-Leucine involves an intramolecular attack by the carboxylate oxygen to form an  $\alpha$ -lactone intermediate (Inversion 1), which is then opened by chloride (Inversion 2), resulting in net retention.
- Utilization (Inversion): Subsequent reaction of the (R)-chloro acid with nucleophiles (e.g., thioacetate, amines) typically proceeds via a standard S<sub>N</sub>2 mechanism, resulting in inversion to the (S)-configuration.



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Figure 1: Stereochemical pathway from D-Leucine to (S)-functionalized derivatives via (R)-chloro acid intermediate.

## Experimental Protocols

The following protocols are adapted from standard methodologies for

$\alpha$ -chloro acid synthesis and usage.

### Protocol A: Synthesis of (R)-2-Chloro-4-methylpentanoic Acid

Objective: Convert D-Leucine to its

$\alpha$ -chloro analog with retention of configuration.

## Reagents:

- D-Leucine (1.0 equiv)
- Sodium Nitrite (NaNO<sub>2</sub>, 1.5 equiv)
- Hydrochloric Acid (5 N HCl, excess)

## Procedure:

- **Dissolution:** Dissolve D-Leucine in 5 N HCl (approx. 10 mL per gram of amino acid) in a round-bottom flask.
- **Cooling:** Cool the solution to 0°C using an ice/salt bath. Critical: Temperature control is essential to prevent side reactions.
- **Diazotization:** Add an aqueous solution of NaNO<sub>2</sub> dropwise over 1–2 hours, maintaining the internal temperature below 5°C. Vigorous gas evolution (N<sub>2</sub>) will occur.
- **Reaction:** Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.
- **Extraction:** Extract the aqueous phase with diethyl ether (3x).
- **Purification:** Wash combined organic layers with brine, dry over MgSO<sub>4</sub>, and concentrate in vacuo.
- **Distillation:** Purify the crude oil via vacuum distillation (bp ~113°C @ 10 mmHg) to obtain the pure acid.

## Protocol B: Synthesis of (S)-Thio-Derivative (Peptidomimetic Precursor)

Objective: Displace the

-chloro group with a thiol nucleophile (inversion).

Procedure:

- Preparation: Dissolve **(R)-2-chloro-4-methylpentanoic acid** (1.0 equiv) in DMF.
- Nucleophile: Add Potassium Thioacetate (KSAc, 1.2 equiv) at 0°C.
- Reaction: Stir at room temperature for 12 hours. The reaction proceeds via S<sub>N</sub>2 inversion.
- Workup: Dilute with water, extract with EtOAc, and purify via column chromatography.
- Result: Yields (S)-2-(acetylthio)-4-methylpentanoic acid, a key intermediate for thiol-based inhibitors.

## Quality Control & Analytics

To ensure scientific integrity, the following parameters must be verified:

- Enantiomeric Excess (ee%): Determine via Chiral HPLC (e.g., Chiralpak AD-H column) or by derivatization with a chiral amine (e.g., (S)-1-phenylethylamine) followed by <sup>1</sup>H-NMR analysis.
- NMR Verification:
  - <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for the -proton doublet of doublets at 2.5 ppm.

- C NMR: Carbonyl carbon at  
ppm;  
-carbon at  
ppm.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12732682, **(R)-2-Chloro-4-methylpentanoic acid**. Retrieved from [[Link](#)]
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## Sources

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- To cite this document: BenchChem. [Technical Whitepaper: (R)- -Chloroisocaproic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12096140/docs#technical-whitepaper-r-chloroisocaproic-acid>]

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